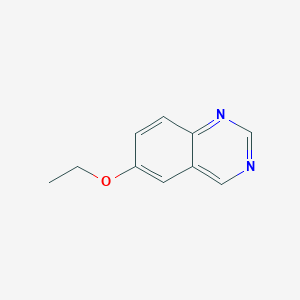
8-Quinolinamine, 3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the amine group at the 8th position and methyl groups at the 3rd and 4th positions makes this compound unique and potentially useful for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium (III) chloride . This method allows for the formation of quinoline derivatives under mild conditions.
Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more environmentally friendly and sustainable.
Industrial Production Methods
Industrial production of quinoline derivatives, including 3,4-dimethylquinolin-8-amine, often involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the techniques employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Stannous chloride dihydrate, ethanol.
Substitution: Electrophilic reagents, acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Applications De Recherche Scientifique
3,4-Dimethylquinolin-8-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-dimethylquinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential cellular processes. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme . This mechanism is similar to that of other quinoline-based antimalarial drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
8-Aminoquinoline: Similar structure with an amine group at the 8th position but without the methyl groups.
Quinoxaline: A related compound with a different nitrogen arrangement in the ring.
Uniqueness
3,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 3rd and 4th positions and the amine group at the 8th position. This unique substitution pattern enhances its chemical reactivity and potential biological activities compared to other quinoline derivatives.
Propriétés
Numéro CAS |
3393-72-4 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
3,4-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
Clé InChI |
ZFENFGROVBOJMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1C)C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)


![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)



![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
